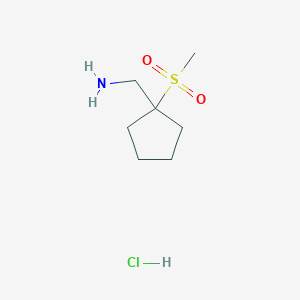

(1-Methanesulfonylcyclopentyl)methanamine hydrochloride

Overview

Description

“(1-Methanesulfonylcyclopentyl)methanamine hydrochloride” is a chemical compound with the CAS number 1803567-26-1 . It is intended for research use only and is not for human or veterinary use.

Molecular Structure Analysis

The molecular formula of “this compound” is C7H16ClNO2S . The molecular weight is 213.73 g/mol .Physical And Chemical Properties Analysis

“this compound” is a powder . The storage temperature is room temperature . Unfortunately, the boiling point and other physical and chemical properties are not specified in the search results .Scientific Research Applications

Hydrolysis of Proteins for HPLC-ICP-MS Determination of Seleno-Methionine Methanesulfonic acid has been used for protein hydrolysis in evaluating Se-methionine in yeast and Brazil nuts. This method offered a more efficient liberation of Se-methionine compared to enzymatic hydrolysis, improving the accuracy of HPLC-ICP-MS determinations (Wrobel et al., 2003).

Methanation Research in Fuel Production Methanation, a process related to methane production from syngas, has seen over 100 years of research. This includes the study of fixed-bed and fluidized-bed methanation technologies, focusing on temperature control and catalyst deactivation. The research has evolved, especially in the context of sustainable energy supply, exploring novel reactor developments like micro reactors and three-phase reactors (Rönsch et al., 2016).

Standardization in Biological CO2-Methanation In the context of Power-to-Methane as a part of Power-to-Gas, biological methanation has been recognized as a significant element for sustainable energy systems. This research attempts to set standards for a comprehensive description of biological and chemical methanation processes, which is crucial for future advancements in this field (Thema et al., 2019).

Catalytic Carbon Dioxide Hydrogenation to Methane The synthesis of methane from CO2 and H2 has been extensively researched as it offers a solution for renewable H2 storage and transportation. This includes exploring thermodynamic considerations, catalyst innovations, and the influence of reaction conditions on overall catalytic performance (Su et al., 2016).

Biological Methanation and Energy Storage Biological hydrogen methanation is a promising approach to convert electricity from fluctuating sources like wind and solar into natural gas. This research provides a holistic view on overcoming physical limitations of the fermentation process and enhancing environmental circumstances for bacterial biomass (Lecker et al., 2017).

Study of Methane Formation Kinetics Research into the kinetics of methane formation by molybdenum disulfide-catalyzed reaction of hydrogen and carbon monoxide has been conducted. This includes exploring the reaction rate, order, and the effect of reaction products like CO2 on methanation rate (Hou & Wise, 1985).

Safety and Hazards

“(1-Methanesulfonylcyclopentyl)methanamine hydrochloride” has been classified as Acute Tox. 4, Skin Irrit. 2, Eye Dam. 1, and STOT SE 3 (Respiratory tract irritation) according to CLP criteria . The safety information includes various precautionary statements such as avoiding breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment as required .

Properties

IUPAC Name |

(1-methylsulfonylcyclopentyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S.ClH/c1-11(9,10)7(6-8)4-2-3-5-7;/h2-6,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSFAKONRKGTTPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1(CCCC1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803567-26-1 | |

| Record name | (1-methanesulfonylcyclopentyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Tert-butyl 8-methyl 5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate 5,5-dioxide](/img/structure/B1382287.png)

![5-Bromo-3-phenyl-1H-pyrazolo[3,4-C]pyridazine](/img/structure/B1382294.png)

![8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride](/img/structure/B1382296.png)

![5-Bromo-2H-spiro[benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B1382299.png)

![(3aS,4S,6aR)-hexahydro-2-oxo-N-(15-oxo-3,6,9,12-tetraoxa-16-azanonadec-18-yn-1-yl)-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B1382308.png)